2-Tert-butylpent-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

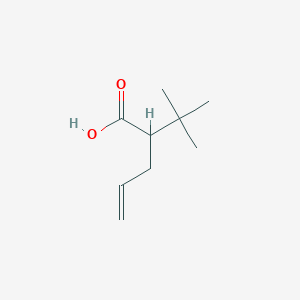

2-Tert-butylpent-4-enoic acid is a chemical compound with the CAS Number: 25015-42-3 . It has a molecular weight of 156.22 and its IUPAC name is 2-tert-butyl-4-pentenoic acid . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 2-Tert-butylpent-4-enoic acid is1S/C9H16O2/c1-5-6-7(8(10)11)9(2,3)4/h5,7H,1,6H2,2-4H3,(H,10,11) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

2-Tert-butylpent-4-enoic acid is a powder . It has a molecular weight of 156.22 and its IUPAC name is 2-tert-butyl-4-pentenoic acid . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Catalytic Asymmetric Synthesis

Research has shown the effectiveness of chiral catalysts in enantioselective α-aminations, where compounds related to "2-Tert-butylpent-4-enoic acid" have been utilized as substrates or components of the catalyst system. For instance, the enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) has been reported as an effective hydrogen bond donor catalyst for additions of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate, illustrating the role of tert-butyl groups in achieving high yields and enantiomeric excesses in the synthesis of complex organic molecules (Kumar, Ghosh, & Gladysz, 2016).

Chiral Auxiliary and Synthesis of Amino Acids

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, showcasing the importance of tert-butyl groups in stereocontrolled organic synthesis. This compound facilitated the preparation of 2-methyl-3-phenylpropanoic acid and other derivatives through dipeptide synthesis, highlighting its utility in creating complex molecular architectures with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

Asymmetric Oxidation and Sulfinyl Compound Synthesis

The first example of the catalytic asymmetric oxidation of tert-butyl disulfide has been described, leading to the synthesis of tert-butanesulfinamides and tert-butyl sulfoxides. This research underscores the pivotal role of tert-butyl groups in mediating asymmetric transformations and generating chiral compounds with significant enantiomeric excess, useful in various synthetic applications (Cogan et al., 1998).

Materials Science and Nanotechnology

In the realm of materials science, compounds bearing tert-butyl groups have been explored for their potential in creating advanced materials. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells has shown to significantly enhance their performance, demonstrating the impact of tert-butyl derivatives on the electronic properties and efficiency of photovoltaic devices (Boschloo, Häggman, & Hagfeldt, 2006).

Safety and Hazards

The safety information for 2-Tert-butylpent-4-enoic acid includes several hazard statements: H315, H318, H335 . These codes indicate that the compound can cause skin irritation, eye damage, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

2-tert-butylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-6-7(8(10)11)9(2,3)4/h5,7H,1,6H2,2-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDQHACGSZQURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylpent-4-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)

![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)

![2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)